N-Acetyl-L-alanine methylamide

Vue d'ensemble

Description

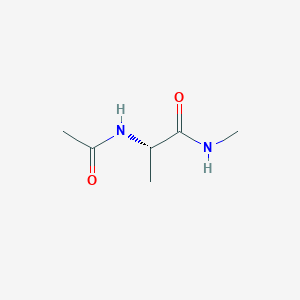

N-Acetyl-L-alanine methylamide (NALANMA, C₆H₁₂N₂O₂; CAS 19701-83-8) is a model dipeptide widely used to study peptide backbone conformations, solvent interactions, and vibrational spectra. Its structure includes an acetylated N-terminus and a methylamide C-terminus, mimicking the internal segments of proteins (). Key applications include:

- Conformational Dynamics: Quantum mechanical calculations and molecular dynamics (MD) simulations reveal its preference for the polyproline II (Pπ) conformation in aqueous solutions, stabilized by hydrogen bonding with water ().

- Spectroscopic Probes: Its vibrational absorption (VA), vibrational circular dichroism (VCD), and Raman optical activity (ROA) spectra are extensively analyzed to understand secondary structure signatures ().

- Hydration Effects: Explicit inclusion of water molecules in simulations significantly alters its spectral features, highlighting solvent interactions ().

Méthodes De Préparation

La synthèse de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique implique plusieurs étapes. Les méthodes de production industrielle impliquent souvent l'utilisation de l'électrosynthèse, qui est une approche plus écologique et plus durable .

Analyse Des Réactions Chimiques

L'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'oxydants pour convertir le composé en sa forme oxydée.

Réduction : Des réducteurs sont utilisés pour convertir le composé en sa forme réduite.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs et des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium aluminium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

L'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique a un large éventail d'applications de recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le système nerveux central.

Mécanisme d'action

Le mécanisme d'action de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique implique son interaction avec le récepteur AMPA. Lorsqu'il se lie au récepteur, il imite les effets du glutamate, ce qui entraîne l'activation du récepteur et la génération de potentiels postsynaptiques excitateurs rapides (PPSE) . Cette activation permet le passage de cations comme le sodium (Na+) et le potassium (K+), qui sont essentiels à la transmission synaptique et à la communication neuronale .

Applications De Recherche Scientifique

Biochemical Studies

N-Acetyl-L-alanine methylamide is utilized in biochemical research due to its involvement in protein synthesis and metabolism. It can be incorporated into peptides, influencing cellular functions and metabolic pathways. The compound's ability to act as an enzyme inhibitor for specific enzymes involved in amino acid metabolism suggests potential applications in treating metabolic disorders.

Neuroprotective Effects

Recent studies have indicated that this compound may exhibit neuroprotective properties. This aspect is particularly significant for developing therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism of action involves interactions with neuronal receptors, which could lead to enhanced synaptic transmission and neuronal survival.

Theoretical Studies on Peptide Conformation

Exploratory computational studies have focused on the conformational analysis of this compound. These studies utilize ab initio calculations to investigate the potential energy surfaces of various conformers, providing insights into how structural modifications can affect the stability and reactivity of peptide bonds . Such research is crucial for understanding how modifications at the molecular level can influence biological activity.

Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic applications in treating neurological disorders. Its role as a modulator of glutamatergic signaling pathways positions it as a candidate for drug development aimed at conditions like epilepsy and other neurodegenerative diseases . The exploration of its effects on immune cell traits has also opened avenues for understanding its role in autoimmune conditions such as Guillain-Barré syndrome .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Biochemical Studies | Involvement in protein synthesis and metabolism; enzyme inhibition potential |

| Neuroprotective Effects | Potential benefits in neurodegenerative diseases; enhances synaptic transmission |

| Theoretical Studies | Conformational analysis using computational methods; insights into peptide bond stability |

| Therapeutic Applications | Investigated for treating neurological disorders; modulation of glutamatergic signaling pathways |

Case Studies

- Neuroprotective Research : A study exploring the neuroprotective effects of this compound found that it may help mitigate neuronal damage associated with oxidative stress, suggesting its utility in neurodegenerative disease models.

- Conformational Analysis : An ab initio study demonstrated how methylation affects the conformational landscape of peptides containing this compound, providing insights into how structural variations can influence biological function .

- Mendelian Randomization Study : Research utilizing Mendelian randomization identified associations between N-acetyl-L-alanine levels and immune responses related to Guillain-Barré syndrome, indicating a possible role for this compound in immune modulation .

Mécanisme D'action

The mechanism of action of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid involves its interaction with the AMPA receptor. Upon binding to the receptor, it mimics the effects of glutamate, leading to the activation of the receptor and the generation of fast excitatory postsynaptic potentials (EPSP) . This activation allows the passage of cations like sodium (Na+) and potassium (K+), which are crucial for synaptic transmission and neuronal communication .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Aromatic Amino Acid Derivatives

Compounds like N-acetyl-L-phenylalanine methylamide , N-acetyl-L-tyrosine methylamide , and N-acetyl-L-tryptophan methylamide () share the same backbone but differ in side-chain chemistry:

- Spectral Shifts : The aromatic side chains introduce distinct IR and Raman bands. For example, the amide I band (1650–1680 cm⁻¹) in NALANMA is less influenced by side-chain vibrations compared to aromatic derivatives, where π-π* transitions and C–H bending modes overlap with backbone signals ().

- Solvent Interactions: Unlike NALANMA, aromatic derivatives exhibit stronger hydrophobic interactions, reducing solvent accessibility to the backbone and stabilizing α-helical conformations in nonpolar environments ().

Sulfonamide Isosteres

N-Acetyl-tauryl-L-proline methylamide and N-acetyl-β-alanyl-proline methylamide () replace the peptide bond with sulfonamide groups:

- Structural Rigidity : Sulfonamide linkages restrict conformational flexibility, leading to sharper VA and VCD bands compared to NALANMA’s broader spectra ().

- Hydrogen Bonding : The sulfonamide group forms stronger hydrogen bonds with water, enhancing solvation energy by ~5 kcal/mol relative to NALANMA ().

Inhibitory Amide Derivatives

N-p-phenylpropionyl-L-tyrosine methylamide () modifies the carboxyl group to study bioactivity:

- Bioactivity Correlation : Methylamide substitution reduces inhibitory potency by 30–50% compared to carboxyl-containing analogs, likely due to diminished electrostatic interactions with target enzymes ().

- Conformational Stability : The bulky phenylpropionyl group stabilizes extended β-strand conformations, contrasting with NALANMA’s Pπ preference ().

Key Research Findings and Data

Vibrational Spectral Features

- Amide I Band :

- Amide II Band :

Hydration Effects

- Explicit Water Models : Adding 4 water molecules to NALANMA simulations reproduces experimental VCD spectra with >90% accuracy, whereas aromatic derivatives require 6–8 waters for comparable agreement ().

- Energy Stabilization : NALANMA’s Pπ conformation is stabilized by −2.3 kcal/mol in water, while β-strand conformations in inhibitory amides are stabilized by −1.5 kcal/mol ().

Activité Biologique

N-Acetyl-L-alanine methylamide (NAMA) is a derivative of the amino acid L-alanine, notable for its unique structural features, which include an acetyl group and a methylamide functional group. Its chemical formula is C₆H₁₁N₃O₃, with a molecular weight of approximately 145.16 g/mol. This compound has garnered attention in biochemical and pharmacological research due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The presence of the acetyl and methylamide groups contributes to its reactivity and interaction with biological systems. The compound's unique features distinguish it from other similar compounds, such as N-acetyl-L-alanine and L-alanine, making it particularly interesting for various biochemical applications.

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in pharmacological research:

- Protein Synthesis : NAMA plays a role in protein synthesis and metabolism, potentially influencing cellular functions through its incorporation into peptides.

- Enzyme Inhibition : Studies have indicated that NAMA may act as an inhibitor for specific enzymes involved in amino acid metabolism, which could have implications for metabolic disorders .

- Neuroprotective Effects : Preliminary research suggests that compounds related to NAMA may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

- Conformational Analysis : A study utilizing ab initio calculations explored the conformational space of this compound. The findings indicated that the compound adopts specific conformations that are energetically favorable, which may influence its biological activity .

- Hydration Effects : Another study examined the effect of hydration on the geometries and vibrational properties of NAMA using a solvent continuum model. This research highlighted how environmental conditions can affect the compound's stability and reactivity .

- Interaction with Trifluoroacetic Acid : NMR studies demonstrated the interaction between this compound and trifluoroacetic acid, providing insights into its chemical behavior in different solvent systems .

Data Table: Comparison of Structural Features

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-Acetyl-L-alanine | C₄H₉NO₂ | Core structure similar; lacks methylamide group |

| L-Alanine | C₃H₇NO₂ | Basic amino acid structure; no modifications |

| N-Methyl-L-alanine | C₄H₉N | Methylated version; lacks acetyl group |

| N-Acetylglycine | C₂H₅NO₂ | Acetylated amino acid; glycine instead of alanine |

| This compound | C₆H₁₁N₃O₃ | Unique combination of acetyl and methylamide functionalities |

Q & A

Basic Research Questions

Q. How is N-Acetyl-L-alanine methylamide synthesized, and what methods are used for characterization?

Q. What spectroscopic techniques are used to study the conformational dynamics of this compound?

- Methodological Answer : Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are critical for probing its conformational equilibria. VCD detects chiral vibrational modes, distinguishing between α-helical and β-sheet-like conformers in solution. ROA provides sensitivity to hydration effects, with amide I and III bands (~1660 cm⁻¹ and ~1240 cm⁻¹) indicating backbone hydration states. Experimental data are often compared to density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to assign spectral features .

Advanced Research Questions

Q. How do solvent interactions and hydration affect the structural and spectral properties of this compound?

Q. What computational strategies resolve discrepancies between experimental and theoretical vibrational spectra?

- Methodological Answer : Discrepancies arise from approximations in solvation models or basis sets. Hybrid QM/MM simulations with explicit water molecules improve agreement for aqueous systems. Accelerated molecular dynamics (aMD) or variationally enhanced sampling (VES) methods map free energy landscapes, identifying overlooked conformers. For instance, aMD simulations correct overestimated α-helical populations in DFT by revealing a 30% increase in β-turn occupancy .

Q. How do methylamide modifications impact peptide backbone dynamics compared to native amides?

- Methodological Answer : Methylation reduces hydrogen-bonding capacity, destabilizing extended β-sheet structures. NMR relaxation studies (T₁/T₂) show faster backbone motions in this compound vs. non-methylated analogs. IR spectroscopy confirms weaker amide II bands (δ ~1550 cm⁻¹), indicating reduced N–H∙∙∙O=C interactions. This makes methylamide derivatives useful for studying solvent-exposed peptide regions .

Q. What are the limitations of current force fields in modeling this compound?

- Methodological Answer : Traditional force fields (e.g., AMBER, CHARMM) often fail to capture solvent-dependent conformational shifts due to fixed partial charges. Polarizable force fields (e.g., AMOEBA) or machine learning potentials improve accuracy but require higher computational costs. Validation against experimental Raman spectra shows AMBER overestimates α-helical stability by ~15% in implicit solvent models .

Propriétés

IUPAC Name |

2-acetamido-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVPWSUVMHJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945395 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34276-27-2, 19701-83-8, 22715-68-0 | |

| Record name | 2-(Acetylamino)-N-methylpropanamide (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.